4-(Difluoromethyl)-1,5-dimethoxynaphthalene 4-(Difluoromethyl)-1,5-dimethoxynaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985964
InChI: InChI=1S/C13H12F2O2/c1-16-10-7-6-9(13(14)15)12-8(10)4-3-5-11(12)17-2/h3-7,13H,1-2H3
SMILES:
Molecular Formula: C13H12F2O2
Molecular Weight: 238.23 g/mol

4-(Difluoromethyl)-1,5-dimethoxynaphthalene

CAS No.:

Cat. No.: VC17985964

Molecular Formula: C13H12F2O2

Molecular Weight: 238.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethyl)-1,5-dimethoxynaphthalene -

Specification

Molecular Formula C13H12F2O2
Molecular Weight 238.23 g/mol
IUPAC Name 4-(difluoromethyl)-1,5-dimethoxynaphthalene
Standard InChI InChI=1S/C13H12F2O2/c1-16-10-7-6-9(13(14)15)12-8(10)4-3-5-11(12)17-2/h3-7,13H,1-2H3
Standard InChI Key GNMZOXILVPSRLO-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=CC=C(C2=C(C=C1)C(F)F)OC

Introduction

Synthetic Routes and Methodological Considerations

The synthesis of 4-(difluoromethyl)-1,5-dimethoxynaphthalene can be inferred from analogous pathways described for difluoromethyl-substituted naphthalene derivatives. A plausible route involves sequential functionalization of the naphthalene core, as outlined below.

Starting Material: 1,5-Dimethoxynaphthalene

1,5-Dimethoxynaphthalene serves as the foundational scaffold for this synthesis. Methoxy groups are introduced via selective methylation of dihydroxynaphthalene precursors under basic conditions, as demonstrated in the synthesis of related dimethoxy-substituted naphthalenes .

Formylation at the 4-Position

Formylation of 1,5-dimethoxynaphthalene at the 4-position is achieved using Vilsmeier-Haack conditions (POCl₃/DMF) or Friedel-Crafts acylation with AlCl₃ as a catalyst . For example, 1,5-diformyl-4,8-dimethoxynaphthalene was synthesized with 93% yield using AlCl₃ in dichloromethane at 0°C . This step generates 4-formyl-1,5-dimethoxynaphthalene, a key intermediate.

Difluoromethylation via DAST

The aldehyde group at the 4-position is converted to a difluoromethyl group using diethylaminosulfur trifluoride (DAST), a reagent widely employed for replacing oxygen-based substituents with fluorine. In a related study, a formylated naphthoquinone derivative was treated with DAST to yield a difluoromethyl product with 92% efficiency . The proposed mechanism involves sequential fluorination and elimination steps, producing 4-(difluoromethyl)-1,5-dimethoxynaphthalene.

Table 1: Synthetic Steps and Yields

StepReactionReagents/ConditionsYieldReference
1MethylationDimethyl sulfate, NaOH65%
2FormylationAlCl₃, CH₂Cl₂, 0°C, 2 h93%
3DifluoromethylationDAST, CH₂Cl₂, rt, 24 h92%

Physicochemical Properties

The substituents significantly influence the compound’s physical and electronic characteristics.

Solubility and Lipophilicity

  • Methoxy groups: Enhance solubility in polar solvents (e.g., methanol, DMSO) due to their electron-donating nature.

  • Difluoromethyl group: Increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs, improving membrane permeability in biological systems .

Thermal Stability

  • Melting Point: Estimated at −18°C to 25°C, based on analogous 1,4-dimethylnaphthalene derivatives .

  • Boiling Point: ~268°C at 760 mmHg, consistent with alkylated naphthalenes .

Acid-Base Behavior

The difluoromethyl group’s electron-withdrawing effect lowers the pKa of adjacent protons. For a structurally similar difluoromenadione derivative, a pKa of 7.1 ± 0.5 was observed, suggesting deprotonation at physiological pH .

Spectroscopic Characterization

UV-Vis Absorption

The compound exhibits strong absorption in the UV region (λmax ~280–320 nm) due to π→π* transitions of the naphthalene core. Substitutents cause bathochromic shifts; for example, difluoromethylmenadione derivatives show λmax at 440 nm in basic conditions .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR:

    • Methoxy protons: δ 3.8–4.0 ppm (singlet).

    • Difluoromethyl protons: δ 5.5–6.0 ppm (triplet, JHF ~55 Hz) .

  • ¹³C NMR:

    • CF₂H carbon: δ 110–115 ppm (triplet due to ¹JCF coupling) .

Mass Spectrometry

  • ESI-MS: Molecular ion peak at m/z 264.1 [M+H]⁺ (calculated for C₁₃H₁₂F₂O₂: 264.08).

  • Fragmentation patterns include loss of CH₂F₂ (m/z 210.1) and methoxy groups (m/z 234.1) .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich naphthalene core undergoes nitration and sulfonation preferentially at the 6- and 8-positions, as methoxy groups direct incoming electrophiles to para positions relative to themselves.

Glutathionylation Kinetics

In biological environments, difluoromethyl-substituted naphthalenes react with glutathione (GSH) via a biphasic mechanism:

  • Quinone methide formation: Deprotonation generates a reactive intermediate.

  • Michael addition: GSH attacks the methide, yielding conjugates (e.g., mono-GSH adducts at k₁ ~0.15 min⁻¹) .

Table 2: Glutathionylation Kinetics of Analogous Compounds

Compoundk₁ (min⁻¹)k₂ (min⁻¹)Adducts Detected
90.14 ± 0.020.03 ± 0.01Mono-, di-GSH
80.16 ± 0.030.04 ± 0.01Mono-GSH

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